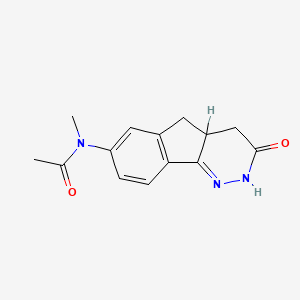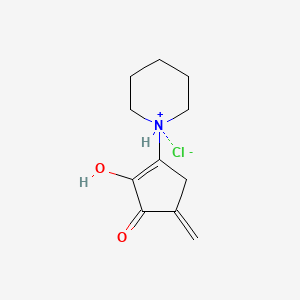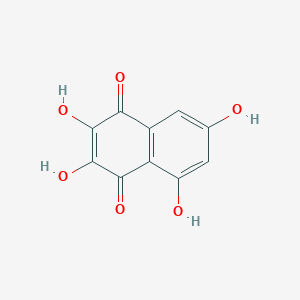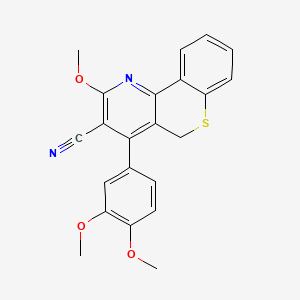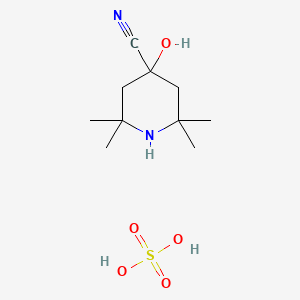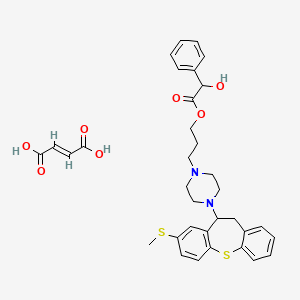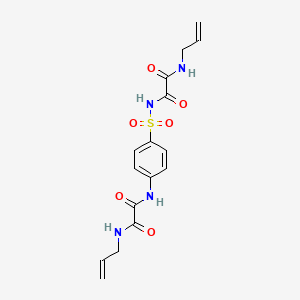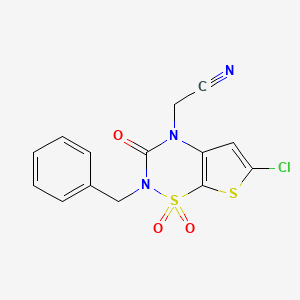
4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thieno-thiadiazine core, followed by the introduction of the acetonitrile and phenylmethyl groups. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thieno-thiadiazine derivatives with different substituents. Examples may include:
- Thieno(3,2-e)-1,2,4-thiadiazine derivatives with different acetonitrile groups.
- Compounds with varying degrees of chlorination or oxidation.
Uniqueness
What sets 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties
Propiedades
Número CAS |
214916-53-7 |
|---|---|
Fórmula molecular |
C14H10ClN3O3S2 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
2-(2-benzyl-6-chloro-1,1,3-trioxothieno[3,2-e][1,2,4]thiadiazin-4-yl)acetonitrile |
InChI |
InChI=1S/C14H10ClN3O3S2/c15-12-8-11-13(22-12)23(20,21)18(14(19)17(11)7-6-16)9-10-4-2-1-3-5-10/h1-5,8H,7,9H2 |
Clave InChI |
ADKMDGCSIOZQIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)SC(=C3)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


